5-(tert-Butyl)-3-methylisoxazole-4-carboxylic acid
Overview
Description
5-(tert-Butyl)-3-methylisoxazole-4-carboxylic acid: is an organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a tert-butyl group at the 5-position, a methyl group at the 3-position, and a carboxylic acid group at the 4-position of the isoxazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)-3-methylisoxazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of tert-butyl acetoacetate with hydroxylamine hydrochloride can lead to the formation of the isoxazole ring. The reaction typically requires a base such as sodium hydroxide and is carried out in an aqueous or alcoholic medium .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions: 5-(tert-Butyl)-3-methylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The isoxazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazoles.
Scientific Research Applications
Chemistry: 5-(tert-Butyl)-3-methylisoxazole-4-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study the effects of isoxazole derivatives on biological systems. It has been investigated for its potential as an enzyme inhibitor and as a ligand for receptor studies .
Medicine: The compound has shown promise in medicinal chemistry for the development of anti-inflammatory and antimicrobial agents. Its unique structure allows for the design of novel therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)-3-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s catalytic activity, leading to a decrease in the production of specific metabolites .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.
Comparison with Similar Compounds
5-(tert-Butyl)-3-methylisoxazole: Lacks the carboxylic acid group.
3-Methylisoxazole-4-carboxylic acid: Lacks the tert-butyl group.
5-(tert-Butyl)isoxazole-4-carboxylic acid: Lacks the methyl group.
Uniqueness: The presence of both the tert-butyl and methyl groups, along with the carboxylic acid functionality, makes 5-(tert-Butyl)-3-methylisoxazole-4-carboxylic acid unique. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
5-tert-butyl-3-methyl-1,2-oxazole-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-5-6(8(11)12)7(13-10-5)9(2,3)4/h1-4H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNJRBDONFBIIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)O)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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